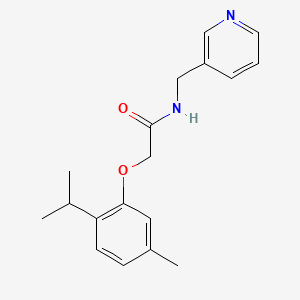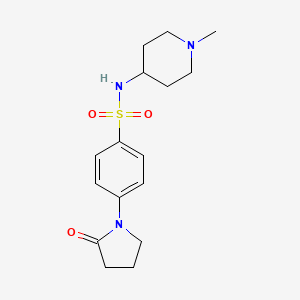
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide is its potent pharmacological activity. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on developing more efficient synthesis methods for the compound, which could improve its yield and purity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound, which could provide valuable insights into its pharmacological activity.
Synthesemethoden
The synthesis of 2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 3-chlorobenzylamine with 2-phenylethyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with methyl anthranilate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorobenzyl)-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-methyl-N-(2-phenylethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-27(13-12-17-6-3-2-4-7-17)24(28)19-10-11-21-22(16-19)29-23(26-21)15-18-8-5-9-20(25)14-18/h2-11,14,16H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFTURNWCXMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)